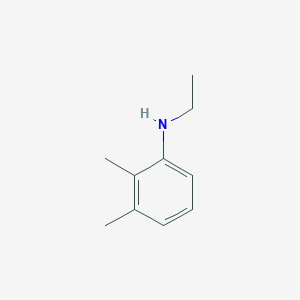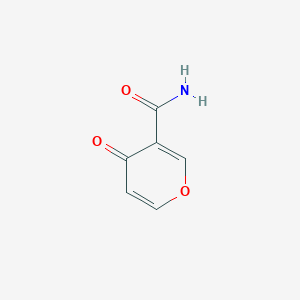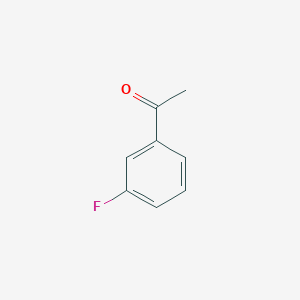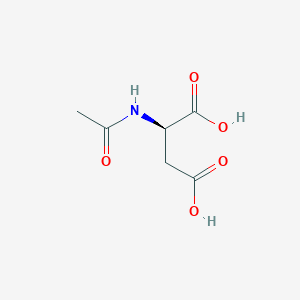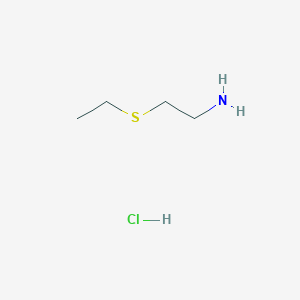![molecular formula C11H13NO3 B146998 1-etoxi-2-[(E)-2-nitroprop-1-enil]benceno CAS No. 134040-21-4](/img/structure/B146998.png)
1-etoxi-2-[(E)-2-nitroprop-1-enil]benceno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene is a chemical compound belonging to the family of nitroalkenes. It is a yellowish liquid with a sweet, floral odor and is commonly used in the fragrance industry. The compound’s molecular formula is C11H13NO3.
Aplicaciones Científicas De Investigación
1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the fragrance industry for its pleasant odor and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene can be synthesized through the electrophilic aromatic substitution reaction. This involves the reaction of 1-ethoxy-2-nitrobenzene with propionaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate, which then undergoes dehydration to form the final product .
Industrial Production Methods
Industrial production of 1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Sodium ethoxide or other strong bases.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Various substituted benzene derivatives.
Mecanismo De Acción
The mechanism of action of 1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s nitro group acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. This leads to the formation of various intermediates, which can then undergo further reactions to produce different products .
Comparación Con Compuestos Similares
Similar Compounds
1-ethoxy-2-nitrobenzene: Similar structure but lacks the nitroprop-1-enyl group.
2-nitrophenetole: Similar structure but with different substituents on the benzene ring.
Ethyl o-nitrophenyl ether: Similar structure but with an ethyl group instead of the nitroprop-1-enyl group.
Uniqueness
1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene is unique due to its combination of an ethoxy group and a nitroprop-1-enyl group on the benzene ring. This combination imparts distinct chemical properties, making it valuable in various applications, especially in the fragrance industry.
Propiedades
IUPAC Name |
1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-3-15-11-7-5-4-6-10(11)8-9(2)12(13)14/h4-8H,3H2,1-2H3/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQACPGNUJJIEOZ-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C(C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C(\C)/[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

